molecular formula C19H11BrF2N2O4 B1677142 Minalrestat CAS No. 129688-50-2

Minalrestat

货号 B1677142
CAS 编号: 129688-50-2
分子量: 449.2 g/mol
InChI 键: BMHZAHGTGIZZCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minalrestat is an aldose reductase inhibitor developed by Wyeth-Ayerst . It belongs to the class of organic compounds known as benzylisoquinolines . These are organic compounds containing an isoquinoline to which a benzyl group is attached . It is used in the research of diabetes .


Synthesis Analysis

The synthesis of Minalrestat involves a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction provides a facile and efficient method for the synthesis of enantiopure nitrogen-containing heterocyclic compounds bearing an all-carbon quaternary stereocenter .


Molecular Structure Analysis

Minalrestat has a molecular formula of C19H11BrF2N2O4 . It has a mono-isotopic mass of 447.987030 Da . The structure contains an isoquinoline to which a benzyl group is attached . It also contains total 42 bond(s); 31 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s) and 2 imide(s) (-thio) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Minalrestat include a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction . This reaction has been successfully applied to the first asymmetric synthesis of Minalrestat analogues .


Physical And Chemical Properties Analysis

Minalrestat has a molecular formula of C19H11BrF2N2O4 . It has an average mass of 449.202 Da and a mono-isotopic mass of 447.987030 Da .

科学研究应用

醛糖还原酶抑制和白细胞迁移

Minalrestat,一种醛糖还原酶抑制剂,已被研究用于恢复糖尿病大鼠白细胞的减少迁移能力。这项研究揭示了Minalrestat影响白细胞迁移的机制,为其在糖尿病的潜在治疗应用提供了见解(Cruz et al., 2003)

药代动力学和定量

开发了一种高效液相色谱法来定量大鼠、狗和人类血浆中的Minalrestat。这项研究对于理解Minalrestat的药代动力学至关重要,为进一步研究和在人类中应用提供了基础数据(Tse & Whetsel, 1998)

对糖尿病微血管反应的影响

研究表明,Minalrestat纠正了糖尿病大鼠对炎症介质的微血管反应受损。这表明Minalrestat可以通过纠正改变的微血管反应来改善糖尿病并发症,这是糖尿病病理生理学的一个关键方面(Akamine et al., 2003)

用于药物设计的结构分析

已确定了人类醛糖还原酶全酶与Minalrestat结合的原子分辨率结构,为推进药物设计和理解该抑制剂的特定相互作用提供了见解。这种详细的结构知识对于在分子水平上推进药物设计和理解Minalrestat的特定相互作用至关重要(El-Kabbani et al., 2004)

属性

IUPAC Name

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHZAHGTGIZZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrF2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021572
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minalrestat

CAS RN

129688-50-2, 155683-53-7
Record name Minalrestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129688-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minalrestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minalrestat
Reactant of Route 2
Minalrestat
Reactant of Route 3
Minalrestat
Reactant of Route 4
Minalrestat
Reactant of Route 5
Minalrestat
Reactant of Route 6
Reactant of Route 6
Minalrestat

Citations

For This Compound
305
Citations
EH Akamine, TC Hohman, D Nigro… - … of Pharmacology and …, 2003 - ASPET
… examined the effects of minalrestat, another aldose reductase … minalrestat (10 mg/kg/day) for 30 days and the minalrestat … were completely prevented by minalrestat. Neither diabetes nor …
Number of citations: 26 jpet.aspetjournals.org
C Cheng, B Wan, B Zhou, Y Gu, Y Zhang - Chemical Science, 2019 - pubs.rsc.org
… Next, we tried to synthesize Minalrestat with our enantioselective carbonylative Heck reaction. The quaternary carbon stereocenter in Minalrestat tends to racemize. However, the …
Number of citations: 49 pubs.rsc.org
O El‐Kabbani, C Darmanin… - Proteins: Structure …, 2004 - Wiley Online Library
… Minalrestat's hydrophobic isoquinoline ring was bound in an … The interactions between Minalrestat's bromo‐fluorobenzyl … moieties of Fidarestat and Minalrestat, respectively, form a …
Number of citations: 107 onlinelibrary.wiley.com
J Cruz, MW Soto‐Suazo, TC Hohman… - Diabetes/metabolism …, 2003 - Wiley Online Library
… used minalrestat, an aldose reductase inhibitor. … minalrestat treatment. Total or differential leukocyte counts, venular blood flow velocity or wall shear rate were not altered by minalrestat …
Number of citations: 15 onlinelibrary.wiley.com
SYH Tse, R Whetsel - Journal of Chromatography B: Biomedical Sciences …, 1998 - Elsevier
… of minalrestat (a potent aldose reductase inhibitor) in rat, dog and human plasma. Minalrestat … Minalrestat was stable for at least 60 days in rat and human plasma and at least 30 days in …
Number of citations: 3 www.sciencedirect.com
V Carbone, HT Zhao, R Chung, S Endo, A Hara… - Bioorganic & medicinal …, 2009 - Elsevier
… for the four inhibitors Tolrestat, Minalrestat, quercetin and 3,5-… Minalrestat and the 3- and 4-hydroxy groups on the phenyl ring of quercetin. Our modelling studies suggest that Minalrestat’…
Number of citations: 23 www.sciencedirect.com
A Podjarny, RE Cachau, T Schneider… - Cellular and Molecular …, 2004 - Springer
… The binding of the cyclic imide inhibitors fidarestat and minalrestat is also described, focusing on the observation of a Cl - ion which binds simultaneously with fidarestat. The presence …
Number of citations: 54 link.springer.com
C Darmanin, G Chevreux, N Potier… - Bioorganic & medicinal …, 2004 - Elsevier
… that the replacement of the fluorine atom in Minalrestat's bromo-fluorobenzyl group with nitro, … structures of the holoenzyme in complex with Fidarestat and Minalrestat are reported. …
Number of citations: 18 www.sciencedirect.com
U Dhagat, S Endo, A Hara, O El-Kabbani - Bioorganic & medicinal …, 2008 - Elsevier
… Most inhibitors of AR can be classified into the following three groups: carboxylic acids such as tolrestat and zopolrestat, cyclic imides such as sorbinil and minalrestat and flavonoids …
Number of citations: 13 www.sciencedirect.com
T Tanawattanasuntorn, T Thongpanchang… - ACS …, 2020 - ACS Publications
(−)-Kusunokinin performed its anticancer potency through CFS1R and AKT pathways. Its ambiguous binding target has, however, hindered the next development phase. Our study thus …
Number of citations: 16 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。